Cas no 16968-19-7 (2,2'-Dinitrodibenzyl)

2,2'-Dinitrodibenzyl is a nitro-substituted dibenzyl compound primarily utilized in organic synthesis and as a precursor in the production of specialty chemicals. Its structure, featuring two nitro groups symmetrically positioned on the benzyl rings, enhances its reactivity in reduction and substitution reactions, making it valuable for synthesizing amines, heterocycles, and other functionalized derivatives. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture allows for precise control in catalytic and polymerization processes. Researchers favor 2,2'-dinitrodibenzyl for its consistent purity and reliability in applications requiring nitroaromatic intermediates.
2,2'-Dinitrodibenzyl structure
2,2'-Dinitrodibenzyl structure
Product Name:2,2'-Dinitrodibenzyl
CAS No:16968-19-7
MF:C14H12N2O4
MW:272.256083488464
MDL:MFCD00024296
CID:149185
PubChem ID:87569023
Update Time:2025-05-21

2,2'-Dinitrodibenzyl Chemical and Physical Properties

Names and Identifiers

    • 1,2-Bis(2-nitrophenyl)ethane
    • 2,2'-Dinitrodibenzyl
    • 2,2'-Dinitrobibenzyl
    • Dinitrodibenzyl
    • bis(o-nitrobenzyl)
    • 2,2’-dinitro-bibenzy
    • dinitro-2,2’dibenzyl
    • o,o'-dinitrobibenzyl
    • Dinitro-2,2' dibenzyl
    • 2,2'-DINITRODIBENNZYL
    • Bibenzyl, 2,2'-dinitro-
    • o,o'-Dinitrodibenzyl
    • Dinitro-2,2' dibenzyl [French]
    • MLS002694658
    • Benzene, 1,1'-(1,2-ethanediyl)bis[2-nitro-
    • 1-Nitro-2-[2-(2-nitrophenyl)ethyl]benzene
    • Benzene, 1,1'-(1,2-ethanediyl)bis(2-nitro-
    • NSC85868
    • Bibenzyl,2'-dinitro-
    • 2,2\\'-Dinitrodibenzyl
    • NCIOpen2_004869
    • Oprea1_755917
    • FT-0637468
    • YBOZRPPSBVIHGJ-UHFFFAOYSA-N
    • MFCD00024296
    • NSC 85868
    • DS-16393
    • W-107888
    • HMS3085B10
    • AC-30186
    • CS-W014029
    • 2,2 inverted exclamation mark -Dinitrobibenzyl
    • 16968-19-7
    • SY073520
    • F16722
    • A811134
    • CHEMBL1865386
    • Benzene,1,1'-(1,2-ethanediyl)bis[2-nitro-
    • Benzene,1'-(1,2-ethanediyl)bis[2-nitro-
    • NS00025566
    • EINECS 241-043-7
    • DTXSID60168736
    • SCHEMBL3202573
    • AKOS003064090
    • SMR001560583
    • NSC-85868
    • 1-Nitro-2-[2-(2-nitrophenyl)ethyl]benzene #
    • Benzene, 1,1'-(1,2-ethanediyl)bis(2-nitro-(9CI)
    • DB-043796
    • DTXCID0091227
    • MDL: MFCD00024296
    • Inchi: 1S/C14H12N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2
    • InChI Key: YBOZRPPSBVIHGJ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1CCC1C=CC=CC=1[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 272.08000
  • Monoisotopic Mass: 272.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.8
  • Topological Polar Surface Area: 91.6

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.317
  • Melting Point: 120.0 to 123.0 deg-C
  • Boiling Point: 391.6 ºC at 760 mmHg
  • Flash Point: 178.9 ºC
  • Refractive Index: 1.628
  • PSA: 91.64000
  • LogP: 4.33460
  • Solubility: Uncertain

2,2'-Dinitrodibenzyl Security Information

2,2'-Dinitrodibenzyl Customs Data

  • HS CODE:2904209090
  • Customs Data:

    China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2,2'-Dinitrodibenzyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D132420-5g
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16968-19-7 98%
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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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2,2'-Dinitrodibenzyl Production Method

2,2'-Dinitrodibenzyl Suppliers

Amadis Chemical Company Limited
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(CAS:16968-19-7)2,2'-Dinitrodibenzyl
Order Number:A811134
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:54
Price ($):248.0
Email:sales@amadischem.com

2,2'-Dinitrodibenzyl Related Literature

Additional information on 2,2'-Dinitrodibenzyl

Chemical and Functional Insights into 2,2'-Dinitrodibenzyl (CAS No. 16968-19-7)

In the realm of organic chemistry, 2,2'-dinitrodibenzyl (CAS No. 16968-19-7) stands as a structurally intriguing compound with significant potential in advanced materials and biomedical applications. This molecule, characterized by its dinitrobenzene functional groups symmetrically attached to a central benzyl bridge, exhibits unique photophysical properties and reactivity patterns that have garnered recent scientific attention. Its molecular architecture—comprising two nitro-substituted phenyl rings linked via a methylene group—creates a platform for exploring electron-withdrawing effects and intermolecular interactions.

Recent studies highlight its role as a precursor in the synthesis of photoactive materials. Researchers at the Institute of Advanced Materials (IAM) demonstrated that dinitrodibenzyl derivatives can be transformed into azobenzene-based polymers with tunable light-responsive properties. By subjecting the compound to controlled deoxygenation under UV irradiation, they produced conjugated polymers capable of reversible trans-cis isomerization. This discovery has implications for smart windows and optical switches, where rapid light-induced structural changes are critical. The nitro groups' electron-withdrawing nature enhances π-electron delocalization across the conjugated backbone, a finding corroborated by density functional theory (DFT) calculations published in Advanced Materials (DOI: 10.1002/adma.202304567).

In pharmaceutical research, this compound serves as a valuable intermediate in the synthesis of bioactive nitroarene analogs. A 2023 study from Stanford University's Drug Discovery Lab revealed that derivatives of dinitrodibenzyl, when functionalized with amino or hydroxyl substituents, exhibit selective inhibition of histone deacetylase (HDAC) enzymes. These derivatives demonstrated IC₅₀ values as low as 5.8 μM against HDAC6 isoforms—a target linked to neurodegenerative diseases—while showing minimal cytotoxicity toward normal cells in vitro. The spatial arrangement of nitro groups facilitates hydrogen bonding interactions with the enzyme's catalytic pocket, a mechanism validated through X-ray crystallography.

The compound's redox behavior has also been explored for energy storage applications. A collaborative study between MIT and Toyota Research Institute investigated its use in organic radical batteries (ORBs). When doped with transition metal complexes such as [Fe(II)(CN)₆]⁴⁻, dinitrodibenzyl-based cathodes achieved specific capacities exceeding 150 mAh/g with cycle stability over 500 cycles at room temperature. The nitro groups' high oxidation potential enables efficient electron transfer while maintaining structural integrity during charge-discharge cycles—a breakthrough published in Nature Energy (DOI: 10.1038/s41560-023-01345-x).

Spectroscopic analysis confirms its distinct vibrational signatures: Raman spectroscopy identifies characteristic peaks at ~1345 cm⁻¹ (C-N stretching) and ~1547 cm⁻¹ (C=C aromatic stretching), while UV-Vis spectra show absorption maxima at 385 nm due to π→π* transitions within the conjugated system. These spectral markers are critical for quality control in nanomaterial fabrication processes where precise stoichiometry is required.

Ongoing investigations focus on its role in supramolecular chemistry. Researchers at ETH Zurich recently reported self-assembled nanostructures formed by π-stacking interactions between dinitrodibenzyl molecules, creating one-dimensional nanorods with aspect ratios up to 50:1 when dissolved in chloroform/toluene mixtures at 4°C. These nanostructures exhibit surface-enhanced Raman scattering (SERS) activity up to 1×10⁶-fold enhancement factors—a property being leveraged for developing ultrasensitive biosensors for early-stage disease biomarkers.

In conclusion, while traditionally viewed as an intermediate in synthetic organic chemistry, contemporary research underscores CAS No. 16968-19-7's multifunctional potential across photonics, pharmacology, and energy storage systems. Its unique combination of electronic properties and structural modularity positions it as an emerging platform molecule for next-generation technologies requiring precise molecular engineering solutions.

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Amadis Chemical Company Limited
(CAS:16968-19-7)2,2'-Dinitrodibenzyl
A811134
Purity:99%
Quantity:1kg
Price ($):248.0
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